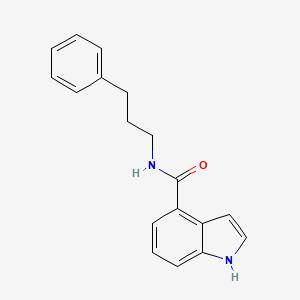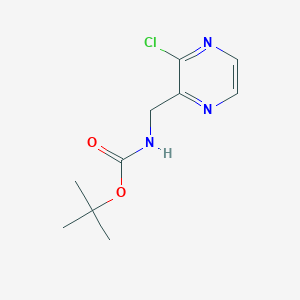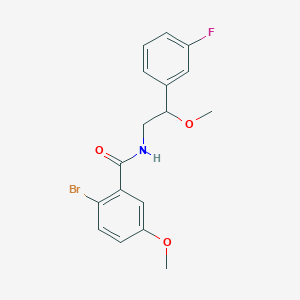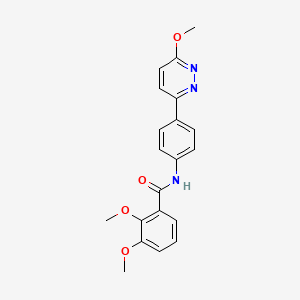
2,3-dimethoxy-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethoxy-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has been found to have a range of biochemical and physiological effects, making it an interesting target for further investigation. In
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
Research has identified certain benzamide derivatives as potential antipsychotic agents, showcasing high potency and selectivity towards dopamine D-2 receptors, which are critical in the management of psychosis. A comparative study highlighted the synthesis and antidopaminergic properties of various benzamide compounds, revealing that some, such as (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, exhibit significant therapeutic promise due to their potent in vitro and in vivo activity and lower propensity to induce extrapyramidal side effects, which are common drawbacks of traditional antipsychotic medications (Högberg et al., 1990).
Sigma-2 Receptor Binding
Another area of interest is the investigation of benzamide derivatives as probes for sigma-2 receptors, which are implicated in various pathological conditions, including cancer and neurodegenerative diseases. Compounds such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have been radiolabeled and studied for their binding affinity to sigma-2 receptors, demonstrating their utility in vitro for understanding receptor interactions and potential diagnostic applications (Xu et al., 2005).
Anti-inflammatory and Analgesic Agents
Benzamide derivatives have also been synthesized from natural compounds such as visnagenone and khellinone, leading to the creation of molecules with notable anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, presenting a promising avenue for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Cytotoxicity Evaluation
In the quest for new cytotoxic agents, benzamide derivatives synthesized from 3,5-dimethoxy-benzaldehyde have been evaluated for their cytotoxic effects against human tumor cell lines. These compounds, such as amorfrutins A and B, have shown promising cytotoxicity, indicating their potential as anticancer drugs (Brandes et al., 2020).
Wirkmechanismus
Target of Action
Benzamide derivatives have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with a variety of biological activities, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .
Mode of Action
It’s known that benzamides interact with their targets through various mechanisms depending on the specific derivative and target . For instance, some benzamides show anti-platelet activity .
Biochemical Pathways
Benzamides are known to interact with a variety of biochemical pathways, depending on the specific derivative and target .
Pharmacokinetics
The compound was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Result of Action
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-17-6-4-5-15(19(17)27-3)20(24)21-14-9-7-13(8-10-14)16-11-12-18(26-2)23-22-16/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIXYOXAAIGDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



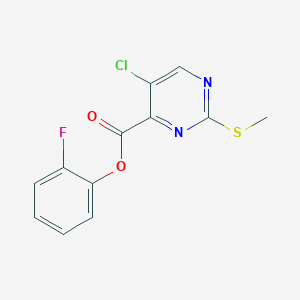



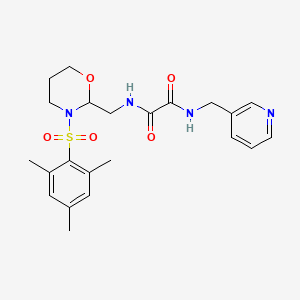

![(E)-4-(Dimethylamino)-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2478732.png)
![2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B2478736.png)

